5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid, is significant as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions. For instance, most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . There are also metal-free synthetic routes being developed .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Functionalized Isoxazoles : A study demonstrated the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a convenient scaffold, highlighting the compound's role in creating structurally diverse isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Creation of Isoxazole-based Heterocycles : Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves a 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, highlights the compound's potential in the development of antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Heteropolyacid Catalysis in Synthesis : The synthesis of Isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones using ethyl 5-amino-3-methyl-4-isoxazole carboxylate, catalyzed by Keggin heteropolyacid, illustrates the compound's utility in green chemistry and efficient synthesis methods (Bamoharram, Roshani, Heravi, Mahdavi, Javid, & Emampour, 2010).
Optical and Electrochemical Properties
- Electrochromic Compounds : A study on the electrochemical and optical properties of electrochromic 3-aryl-4,5-bis (pyridin-4-yl)isoxazoles derivatives, which contain conjugated pyridine fragments, highlights the compound's potential in electrochromic device applications (Chicheva, Chudov, Levchenko, Poroshin, Shmelin, & Grebennikov, 2019).
Antimicrobial and Pharmacological Applications
Antimicrobial Activities : Research into the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups revealed their potential in creating new N-fused heterocycle products with good to excellent yields, suggesting their utility in antimicrobial applications (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Synthesis of Antiviral Compounds : The synthesis of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives, starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, was shown to have significant antiviral activity, indicating the compound's relevance in antiviral drug development (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Future Directions
The future directions in the field of isoxazole derivatives include the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to the significant role of isoxazole in drug discovery .
properties
IUPAC Name |
5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDKVZIUXBCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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